DL-Leucylglycine

Description

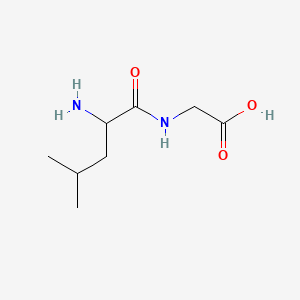

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977064 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

615-82-7, 997-05-7, 686-50-0 | |

| Record name | Leucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Leucylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-leucylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycine

Introduction: Situating DL-Leucylglycine in a Research Context

This compound is a dipeptide, a molecule formed from the amino acids Leucine and Glycine linked by a single peptide bond.[1][2] As a racemic mixture, it contains both D-Leucyl-Glycine and L-Leucyl-Glycine enantiomers. This simple peptide serves as a fundamental model compound in various scientific disciplines. For researchers in proteomics, it is a building block for understanding peptide structure and function. For drug development professionals, its properties inform the behavior of peptide-based therapeutics, influencing critical parameters such as solubility, stability, and membrane permeability. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established data and supplemented with field-proven experimental protocols for its characterization.

Molecular and Structural Characteristics

The identity and behavior of this compound are dictated by its molecular structure. It comprises a nonpolar, aliphatic Leucine residue and a minimal Glycine residue. The presence of a free N-terminal amino group and a C-terminal carboxyl group, combined with the central peptide linkage, defines its chemical reactivity and physical properties.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 615-82-7 | [3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [2][3][4][5] |

| Molecular Weight | 188.23 g/mol | [2][3][5] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [2][4] |

| Synonyms | H-DL-Leu-Gly-OH, N-DL-Leucylglycine | [2][4] |

Chemical Structure

The structure features a chiral center at the alpha-carbon of the Leucine residue, an isobutyl side chain that imparts hydrophobicity, and polar functional groups (amino and carboxyl) that dominate its aqueous solubility.

Summary of Physicochemical Properties

This table consolidates the key quantitative parameters of this compound, providing a quick reference for laboratory applications.

| Physicochemical Property | Value | Comments / Significance | Source(s) |

| Physical State | White to off-white crystalline powder | Typical for small, pure peptides. | [6] |

| Melting Point | ~202°C (Decomposes) | Often decomposes before melting; requires rapid heating techniques for accurate measurement. Value is for a related compound. | [6][7] |

| Water Solubility (Predicted) | 11.8 g/L | Highly soluble due to zwitterionic character. | [8] |

| LogP (Octanol/Water) | -2.3 to -2.69 | Indicates high hydrophilicity; preferentially partitions into aqueous phases. | [2] |

| pKa (Strongest Acidic) | ~3.94 (Predicted) | Corresponds to the C-terminal carboxylic acid group. | [8][9] |

| pKa (Strongest Basic) | ~8.43 (Predicted) | Corresponds to the N-terminal amino group. | [8][9] |

| Topological Polar Surface Area | 92.4 Ų | Contributes to high water solubility and influences membrane permeability. | [2][6] |

In-Depth Analysis of Core Properties

Solubility Profile

The solubility of a peptide is a critical parameter for formulation and in-vitro assay design. This compound's high predicted water solubility is a direct consequence of its ability to exist as a zwitterion. At neutral pH, the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), creating a highly polar molecule that interacts favorably with water. However, this is modulated by the hydrophobic isobutyl side chain of Leucine, which slightly reduces solubility compared to simpler dipeptides like Glycylglycine.[10]

Solubility is highly pH-dependent. In strongly acidic conditions (pH < pKa₁), the carboxyl group is protonated, resulting in a net positive charge and high solubility. In strongly basic conditions (pH > pKa₂), the amino group is deprotonated, leading to a net negative charge and high solubility.[10] Minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.

In organic solvents, solubility is generally low. The choice of solvent depends on its polarity; solvents like methanol or ethanol may show some limited solubility, especially in hydroalcoholic mixtures.[11][12]

Partition Coefficient (LogP) and Hydrophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for this compound is approximately -2.3, indicating it is significantly more soluble in water than in octanol.[2] This strong hydrophilic character is expected for a small, charged peptide and suggests it will have limited passive diffusion across biological membranes, a key consideration in drug development.

Dissociation Constants (pKa) and Zwitterionic State

As an amphoteric molecule, this compound possesses two primary ionizable groups: the α-carboxyl group and the α-ammonium group.[9]

-

pKa₁ (~3.94): This value corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺).[8]

-

pKa₂ (~8.43): This value corresponds to the deprotonation of the ammonium ion (-NH₃⁺ → -NH₂ + H⁺).[8]

Between these pKa values (roughly pH 4 to 8), the dipeptide exists predominantly in its zwitterionic form, carrying both a positive and a negative charge but having a net charge of zero. This is the dominant species at physiological pH (~7.4).

Stability and Degradation Profile

The chemical stability of peptides is paramount for ensuring reproducible experimental results and for determining the shelf-life of peptide-based products. This compound, while relatively stable, is susceptible to specific degradation pathways.

Key Degradation Pathways

-

Hydrolysis of the Peptide Bond: This is the most common degradation route, involving the cleavage of the amide bond between Leucine and Glycine to yield the constituent amino acids. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures.[13]

-

Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization. The N-terminal amino group can attack the peptide carbonyl carbon, leading to the cleavage and formation of a stable six-membered ring structure, cyclo(Leu-Gly). This is particularly prevalent under thermal stress or in non-aqueous solutions.[14]

-

Oxidation: While Leucine and Glycine are not easily oxidized, trace metal contaminants or harsh oxidative conditions can lead to degradation. This is a greater concern for peptides containing residues like Met or Cys.

Recommended Storage

To ensure long-term integrity, this compound should be stored as a lyophilized (freeze-dried) powder in a tightly sealed container at -20°C or below.[4] For preparing stock solutions, use a purified, buffered solvent (e.g., pH 5-6) to minimize hydrolysis. Solutions should be prepared fresh, or if storage is necessary, flash-frozen in single-use aliquots and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[15]

Experimental Characterization Workflows

Verifying the physicochemical properties of a new batch of this compound is a critical quality control step. The following workflow and protocols provide a robust framework for this characterization.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in an aqueous buffer.

-

Preparation: Prepare a buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

-

Saturation: Add an excess amount of this compound powder to a known volume of the buffer (e.g., 20 mg into 1 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Perform a serial dilution with the same buffer to bring the concentration into the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a suitable method, such as RP-HPLC with UV detection or a colorimetric assay (e.g., ninhydrin).

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or M.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a standard method to assess the purity of the peptide and identify any degradation products.

-

System Preparation:

-

Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a concentration of ~1 mg/mL.

-

Method Execution:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 10-20 µL of the sample.

-

Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

-

Hold at high %B to wash the column, then return to initial conditions to re-equilibrate.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time confirms the identity against a known standard.

Conclusion

This compound presents a set of physicochemical properties defined by the interplay of its polar, zwitterionic backbone and the nonpolar isobutyl side chain of Leucine. It is a highly hydrophilic, water-soluble dipeptide with distinct acidic and basic dissociation constants. While stable in its lyophilized form under proper storage conditions, it is susceptible to hydrolysis and cyclization in solution, particularly at non-optimal pH and elevated temperatures. The experimental workflows provided herein offer a validated approach for researchers to confirm these properties, ensuring the quality and reliability of their scientific investigations and development efforts.

References

- 1. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

- 2. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Leucyl-Glycine (FDB111956) - FooDB [foodb.ca]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycyl-L-leucine | 869-19-2 | Benchchem [benchchem.com]

DL-Leucylglycine CAS number and molecular weight

An In-Depth Technical Guide to DL-Leucylglycine for Researchers and Drug Development Professionals

Abstract

This compound is a dipeptide composed of leucine and glycine, existing as a racemic mixture of D-Leucylglycine and L-Leucylglycine. This guide provides a comprehensive technical overview of its core properties, applications, and the methodologies relevant to its use in a research and development setting. We will delve into its physicochemical characteristics, the significance of its stereochemistry, its primary applications as an enzyme substrate, and the analytical methods for ensuring its purity. This document is intended to serve as a foundational resource for scientists leveraging this dipeptide in their experimental workflows.

Core Physicochemical Properties

This compound is a simple yet vital tool in various biochemical assays. Its fundamental properties are critical for accurate experimental design, from calculating molar concentrations to understanding its behavior in solution. These core attributes are summarized below.

| Property | Value | Source(s) |

| CAS Number | 615-82-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [2] |

| Synonyms | H-DL-Leu-Gly-OH, N-DL-Leucylglycine | [3][5] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Purity (Typical) | >98.0% | [3] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |

Chemical Structure and Stereochemistry

This compound is a dipeptide formed through a peptide bond between the amino acid leucine and glycine. The "DL" designation is crucial; it signifies that the leucine residue is a racemic mixture of both its L- and D-enantiomers. Glycine, being achiral, does not have different enantiomeric forms.

This stereochemical ambiguity is a critical experimental consideration. Enzymes, particularly peptidases, often exhibit high stereospecificity. Consequently, in a given enzymatic reaction, only one of the enantiomers (typically the L-form) may be recognized and cleaved, while the other remains inert. This makes this compound a useful tool for comparative studies or as a control substrate.

Caption: Chemical structure of Leucylglycine.

Applications in Research and Drug Development

The primary utility of this compound in a research context is as a substrate for various peptidases and proteases. Its simple structure makes it an excellent model for studying enzyme kinetics and specificity.

-

Enzyme Characterization: It is widely used to assay the activity of dipeptidyl peptidases (DPPs) and other exopeptidases that cleave dipeptides from the N-terminus of proteins.[6] By monitoring the rate of hydrolysis (i.e., the release of leucine and glycine), researchers can determine key kinetic parameters such as Kₘ and kcat.

-

High-Throughput Screening (HTS): In drug development, this compound can be used in HTS campaigns to identify inhibitors of specific peptidases. A decrease in the rate of its hydrolysis in the presence of a test compound indicates potential inhibitory activity.

-

Metabolic Studies: Leucine is an essential branched-chain amino acid (BCAA) that plays a significant role in protein synthesis and metabolic regulation.[7] this compound can serve as a source of leucine and glycine in cell culture media or for studying amino acid transport and metabolism.

-

Control Substrate: Due to its racemic nature, it can be used to investigate the stereoselectivity of enzymes. For instance, an enzyme that only cleaves L-Leucylglycine would result in a maximum of 50% hydrolysis of a this compound solution.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol provides a generalized workflow for measuring the activity of a peptidase using this compound as a substrate. The detection of free amino acids can be accomplished using various methods, such as ninhydrin-based colorimetric assays or HPLC.

Objective: To determine the rate of this compound hydrolysis by a purified enzyme or cell lysate.

Materials:

-

This compound

-

Purified enzyme or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)

-

Detection Reagent (e.g., Ninhydrin reagent)

-

Spectrophotometer or Plate Reader

Methodology:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.

-

Enzyme Preparation: Dilute the enzyme or cell lysate to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

-

Reaction Setup:

-

In a microcentrifuge tube, add the assay buffer.

-

Add the this compound substrate to the desired final concentration (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add the diluted enzyme to the pre-warmed substrate mixture to start the reaction. Mix gently.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing the quenching solution (TCA) to stop the reaction.

-

Detection:

-

Centrifuge the quenched samples to pellet precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add the detection reagent (e.g., ninhydrin) and incubate according to the manufacturer's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for ninhydrin).

-

-

Data Analysis: Create a standard curve using known concentrations of glycine or leucine. Use this curve to calculate the amount of product formed at each time point. The rate of the reaction is determined from the slope of the linear portion of the product formation vs. time graph.

Caption: Workflow for an enzymatic hydrolysis assay.

Synthesis and Quality Control

Synthesis Overview: Dipeptides like this compound are typically synthesized using standard peptide chemistry.[8][9] This often involves protecting the amino group of leucine and the carboxyl group of glycine, activating the carboxyl group of leucine, and then forming the peptide bond. The final step involves the removal of the protecting groups to yield the final dipeptide.[9] Enzymatic synthesis using enzymes like l-Amino acid ligase is also a viable method.[10][11]

Quality Control & Purity Analysis: Ensuring the purity of this compound is paramount for obtaining reliable and reproducible experimental results. The most common and robust method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[1][4][12]

-

Principle of RP-HPLC: The peptide sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components.[3][12] The peptide and any impurities will separate based on their relative hydrophobicity, with more hydrophobic species being retained longer on the column.[12]

-

Detection: A UV detector is typically used, monitoring the absorbance at ~215-220 nm, which corresponds to the absorbance of the peptide bond.[4][12]

-

Purity Calculation: The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[1] For definitive identification, the main peak can be collected and analyzed by mass spectrometry to confirm its molecular weight.[4]

References

- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. peptide.com [peptide.com]

- 10. Effective production of Pro-Gly by mutagenesis of l-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

Introduction: Defining the Dipeptide DL-Leucylglycine

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-Leucylglycine

For Researchers, Scientists, and Drug Development Professionals

This compound is a dipeptide, a molecule formed from two amino acids linked by a peptide bond.[1][2] Specifically, it is composed of leucine and glycine. The "DL" prefix is a critical designator, indicating that the molecule is a racemic mixture. This means it contains equal amounts of two stereoisomers: D-Leucylglycine and L-Leucylglycine. This stereochemical complexity arises from the chiral nature of the leucine residue, while glycine is achiral.[3] Understanding the distinct structure and stereochemistry of this compound is fundamental for its application in peptide synthesis, metabolic studies, and as a chiral building block in pharmaceutical development.[4] This guide provides a detailed examination of its molecular architecture, the nuances of its stereoisomers, its physicochemical properties, and the analytical methodologies required for its characterization.

Molecular Architecture: From Amino Acids to Dipeptide

The foundational structure of this compound is best understood by first examining its constituent parts and the covalent bond that unites them.

Constituent Amino Acids

-

Leucine (Leu): An essential amino acid featuring an isobutyl side chain. Its alpha-carbon (Cα) is bonded to four different groups (a hydrogen atom, a carboxyl group, an amino group, and the isobutyl group), making it a chiral center.[5]

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. Because its Cα is bonded to two identical hydrogen atoms, glycine is achiral and does not exhibit stereoisomerism.[3]

The Peptide Bond: A Covalent Linkage

The formation of leucylglycine from leucine and glycine is a condensation or dehydration synthesis reaction.[6][7][8] In this process, the carboxyl group (-COOH) of a leucine molecule reacts with the amino group (-NH2) of a glycine molecule. A molecule of water is eliminated, and a covalent amide linkage, known as a peptide bond (-CO-NH-), is formed.[9][10]

Key characteristics of the peptide bond include:

-

Planarity: Due to resonance stabilization, the atoms involved in the peptide group (C, O, N, H) lie in a single plane.[9]

-

Partial Double Bond Character: The C-N bond has approximately 40% double-bond character, which restricts rotation and contributes to the rigidity of the peptide backbone.[9]

-

Reactivity: The peptide bond is relatively stable under physiological conditions but can be cleaved by hydrolysis, a reaction catalyzed by enzymes (proteases) or strong acids/bases.[6]

The Core Directive: Stereochemistry of this compound

The stereochemistry of a peptide dictates its three-dimensional structure and profoundly influences its biological activity.[11] Since this compound is a racemic mixture derived from chiral leucine, it exists as two distinct, non-superimposable mirror-image molecules called enantiomers.

Enantiomers: D-Leucylglycine and L-Leucylglycine

The single chiral center at the alpha-carbon of the leucine residue gives rise to two enantiomeric forms:

-

L-Leucylglycine: The naturally occurring form in proteins, where the leucine residue has the 'L' configuration.

-

D-Leucylglycine: The synthetic form where the leucine residue has the 'D' configuration. It is a valuable intermediate for creating peptide analogs with altered metabolic stability or specific therapeutic properties.[4]

References

- 1. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Amino Acid Configuration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. nbinno.com [nbinno.com]

- 5. DL-leucine | C6H13NO2 | CID 857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peptide bond - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. microbenotes.com [microbenotes.com]

- 9. fiveable.me [fiveable.me]

- 10. Peptide Bond | Definition, Formation & Diagram - Lesson | Study.com [study.com]

- 11. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of DL-Leucylglycine Solubility

An In-Depth Technical Guide to the Solubility of DL-Leucylglycine for Researchers, Scientists, and Drug Development Professionals

This compound is a dipeptide composed of the amino acids leucine and glycine. As a fundamental building block in peptide and protein chemistry, its behavior in various solvents is of paramount importance for a wide range of applications, from synthetic peptide chemistry and proteomics to formulation science in drug development. The solubility of a peptide is a critical physicochemical property that dictates its bioavailability, ease of purification, and suitability for various analytical and therapeutic applications.[1]

For researchers, understanding the solubility profile of this compound is essential for designing experiments, avoiding aggregation-related artifacts, and ensuring accurate concentration measurements.[2] For drug development professionals, poor solubility can hinder formulation, limit administration routes, and ultimately determine the therapeutic success of a peptide-based active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the factors governing this compound solubility in aqueous and organic media, supported by theoretical principles and practical experimental protocols.

Core Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Structure | Leucine residue linked to a Glycine residue via a peptide bond. | |

| pKa₁ (α-COOH group) | ~3.25 | [4] |

| pKa₂ (α-NH₃⁺ group) | ~8.28 | [4] |

| Isoelectric Point (pI) | ~5.77 (Calculated) | |

| Key Structural Features | - Zwitterionic character at neutral pH- Hydrophobic isobutyl side chain (Leucine)- Polar peptide backbone with H-bond donors/acceptors | [3] |

The presence of both a basic amino group and an acidic carboxyl group allows this compound to exist as a zwitterion (a molecule with both positive and negative charges) in solution, a key determinant of its aqueous solubility. Concurrently, the nonpolar isobutyl side chain of the leucine residue introduces significant hydrophobic character, influencing its interaction with organic solvents.[1]

Solubility in Aqueous Systems: The Critical Role of pH and Temperature

Aqueous Solubility at Neutral pH

In pure water, this compound is described as having slight solubility, which can be enhanced by heating and sonication.[4] The solubility is a balance between the favorable interactions of its polar, charged termini and peptide backbone with water molecules, and the unfavorable interaction of its hydrophobic leucine side chain. Studies on similar amino acids show that introducing hydrophobic groups (like leucine's side chain) progressively decreases solubility in water compared to simpler structures like glycine.

The Dominant Influence of pH

The pH of the aqueous solution is the most critical factor controlling the solubility of this compound.[1][5] Its solubility is minimal at its isoelectric point (pI), calculated to be approximately 5.77. At the pI, the net charge of the molecule is zero, reducing electrostatic interactions with polar water molecules and promoting intermolecular aggregation, which leads to precipitation.

-

At pH < pI (e.g., pH < 5.77): The carboxyl group is predominantly protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge, enhancing its solubility in water due to favorable ion-dipole interactions. For basic peptides, dissolving in a slightly acidic solvent like 10% acetic acid is a common strategy.[6][7]

-

At pH > pI (e.g., pH > 5.77): The amino group becomes deprotonated (-NH₂), while the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also increases solubility through enhanced interactions with water. For acidic peptides, adding a small amount of a basic solution like 0.1M ammonium bicarbonate can improve solubility.[2][6]

The relationship between pH, charge, and solubility is a cornerstone of peptide handling and formulation.[1]

Effect of Temperature

For most amino acids and dipeptides, solubility in water exhibits a positive correlation with temperature.[8][9] The dissolution process is often endothermic, meaning that increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid dipeptide and disrupt the hydrogen-bonding network of water to accommodate the solute.[10][11] Van't Hoff plots for similar compounds, such as glycine, show a linear increase in solubility with temperature.[12][13] Therefore, heating the solution is a viable method to increase the solubility of this compound, though care must be taken to avoid potential degradation at elevated temperatures.[14]

Solubility in Organic and Mixed Solvents

The solubility of this compound in organic solvents is dictated by the polarity of the solvent and its ability to form hydrogen bonds. Peptides with significant hydrophobic character are often more soluble in organic solvents than in water.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to have some solubility in these solvents, but generally less than in water, especially at favorable pH values. Studies on amino acids in alcohol-water mixtures show that solubility decreases as the hydrophobic character of the alcohol increases (methanol > ethanol > propanol).[15] This is because the less polar alcohol is less effective at solvating the charged zwitterionic form of the dipeptide.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving peptides, particularly those with hydrophobic characteristics or a tendency to aggregate.[7][14] They can disrupt the intermolecular hydrogen bonds that hold peptide aggregates together. It is often recommended to first dissolve a hydrophobic peptide in a minimal amount of DMSO and then slowly dilute it with an aqueous buffer.[14]

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be virtually insoluble in nonpolar solvents. The high energy required to break the strong intermolecular forces (hydrogen bonding and electrostatic interactions) in the solid dipeptide is not compensated by the weak van der Waals interactions that would form with a nonpolar solvent.

Summary of this compound Solubility

The following table summarizes the expected solubility behavior of this compound based on established principles of peptide chemistry. Specific quantitative values are often proprietary or not widely published, necessitating experimental determination.

| Solvent System | Expected Solubility | Rationale |

| Water (pH ≈ pI) | Low / Slight | Zwitterion has zero net charge, minimizing interaction with water.[1] |

| Aqueous Acid (pH < 4) | High | Molecule carries a net positive charge, enhancing solvation.[6][16] |

| Aqueous Base (pH > 9) | High | Molecule carries a net negative charge, enhancing solvation.[6][16] |

| Methanol / Ethanol | Slight to Moderate | Solvents are polar but less effective than water at solvating the zwitterion.[17] |

| DMSO / DMF | Moderate to High | Effective at disrupting intermolecular hydrogen bonds.[7][14] |

| Acetone | Low | Lower polarity and reduced H-bonding capacity compared to alcohols.[18] |

| Hexane / Ether | Insoluble | Nonpolar solvents cannot overcome the dipeptide's crystal lattice energy.[19] |

Experimental Protocol: Determination of Thermodynamic Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The method relies on the shake-flask technique followed by quantitative analysis.

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a series of desired solvents (e.g., deionized water, pH-adjusted buffers, ethanol, DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation: Add an excess amount of solid this compound to several vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation. This is a critical step for measuring thermodynamic solubility.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in a constant-temperature shaker or incubator (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

-

Causality Insight: A long incubation time is necessary to measure the true thermodynamic solubility, as opposed to the kinetic solubility, which can be misleading. The system must reach a stable state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant from each vial. It is crucial not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis (HPLC Method):

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector (e.g., set at ~210-220 nm for peptide bonds).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Analysis: Inject the diluted supernatant samples into the HPLC system.

-

-

Calculation: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility.

-

Solubility (g/L) = (Concentration from HPLC, mg/L) x (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Conceptual Framework: Factors Governing Solubility

The interplay between the dipeptide's structure, the solvent's properties, and the system's conditions determines its ultimate solubility. This relationship can be visualized as follows.

Caption: Key Interacting Factors in Dipeptide Solubility.

Conclusion

The solubility of this compound is not a single value but a complex property governed by a triad of factors: its intrinsic molecular structure, the nature of the solvent, and the physicochemical conditions of the system. Its amphipathic nature—possessing both polar, charged groups and a nonpolar side chain—results in a nuanced solubility profile. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a practical necessity for successful formulation, purification, and application. The most potent lever for manipulating aqueous solubility is pH, while the use of polar aprotic co-solvents like DMSO is a key strategy for overcoming solubility challenges with more hydrophobic peptides. The experimental framework provided here offers a reliable method for quantifying this critical parameter to guide scientific and development decisions.

References

- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-LEUCYL-GLYCINE | 615-82-7 [chemicalbook.com]

- 5. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. biobasic.com [biobasic.com]

- 17. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

Core Topic: DL-Leucylglycine Metabolic Pathway and Degradation Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The study of dipeptides, such as DL-Leucylglycine, resides at the critical intersection of biochemistry, pharmacology, and nutritional science. As the fundamental units of proteins, their metabolic fate dictates not only nutritional outcomes but also the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This compound, a simple dipeptide composed of leucine and glycine, serves as an exemplary model for understanding the principles of dipeptide digestion, absorption, and subsequent catabolism.[1] This guide provides a comprehensive technical overview of this process, from the initial enzymatic cleavage to the ultimate metabolic pathways of its constituent amino acids. It is designed to furnish researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate and leverage dipeptide metabolism.

Part 1: The Hydrolytic Cleavage of this compound

The metabolic journey of this compound begins with the hydrolysis of its peptide bond. This is not a spontaneous process but one catalyzed by a specific class of enzymes known as peptidases.

The Enzymatic Machinery: Peptidases

The breakdown of dipeptides is primarily accomplished by dipeptidases, which are found in various tissues, with particularly high activity in the brush border of the small intestine and within the cytoplasm of enterocytes.[2][3] These enzymes are essential for the final stages of protein digestion.

-

Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. Leucine aminopeptidase, for instance, shows a preference for N-terminal leucine residues and is a likely candidate for initiating the hydrolysis of L-Leucylglycine.

-

Dipeptidyl Peptidases (DPPs): A prominent member of this family is Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[4] While not the primary enzyme for Leucyl-Glycine, its role in overall peptide metabolism is significant and highlights the specificity of these enzymatic systems.[5][6][7][8]

The hydrolysis of L-Leucylglycine in serum has been a subject of study, indicating that peptidases capable of this reaction are present in systemic circulation, which has implications for the stability of peptide-based drugs.[2]

The Hydrolysis Reaction and Products

The enzymatic reaction involves the addition of a water molecule across the peptide bond, breaking the dipeptide into its constituent amino acids.

L-Leucylglycine + H₂O → L-Leucine + Glycine

The immediate degradation products are the free amino acids L-Leucine and Glycine. The fate of the D-Leucine from the initial racemic mixture is distinct; it is poorly metabolized by mammalian enzymes and is often either excreted or slowly converted to the L-isomer by racemases.

References

- 1. Human Metabolome Database: Showing metabocard for Leucyl-Glycine (HMDB0028929) [hmdb.ca]

- 2. Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peptide metabolism: Identification – Mass Analytica [mass-analytica.com]

- 8. In silico, in vitro and in vivo analyses of dipeptidyl peptidase IV inhibitory activity and the antidiabetic effect of sodium caseinate hydrolysate - Food & Function (RSC Publishing) [pubs.rsc.org]

A Comparative Guide to the Biological Activity of DL-Leucylglycine and Its Stereoisomers

Abstract

The stereochemical configuration of peptides is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of DL-Leucylglycine, a racemic mixture, and its constituent stereoisomers: L-Leucyl-L-glycine, D-Leucyl-D-glycine, L-Leucyl-D-glycine, and D-Leucyl-L-glycine. We explore the fundamental principles of stereoisomerism and its profound impact on biological activity, including intestinal absorption, enzymatic stability, and receptor interaction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to empirically assess and validate the distinct biological profiles of these dipeptides. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for investigating stereoselectivity in peptide science.

Introduction

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological effects.[1] This principle, known as stereoisomerism, is particularly crucial for peptides, where the chirality of constituent amino acids dictates their interaction with the inherently chiral environment of a biological system, such as enzymes and receptors.[2] this compound, a dipeptide composed of leucine and glycine, exists as a racemic mixture of stereoisomers because leucine possesses a chiral center.[] While glycine is achiral, the leucine residue can exist in either the L- (levorotatory) or D- (dextrorotatory) configuration, giving rise to distinct isomers with potentially vast differences in their biological fate and activity.[4]

Living systems are overwhelmingly composed of L-amino acids, and as a result, the cellular machinery—from transporters to enzymes—has evolved to be highly stereospecific.[5] Consequently, administering a racemic mixture like this compound is akin to administering multiple distinct chemical entities, each with its own pharmacokinetic and pharmacodynamic profile.[6] One isomer may be therapeutically active, while another could be inactive or even elicit off-target or toxic effects.[7] This guide dissects the theoretical and practical differences between the stereoisomers of leucylglycine, providing a robust framework for their comparative analysis.

Chapter 1: The Stereoisomers of Leucylglycine

This compound is an equimolar mixture of two enantiomeric pairs. The chirality originates from the α-carbon of the leucine residue. Glycine, the simplest amino acid, lacks a side chain and is therefore achiral. This results in four possible stereoisomers:

-

L-Leucyl-L-glycine (L-L): Composed of the naturally occurring L-leucine. This is the isomer that biological systems are evolutionarily adapted to recognize and process.

-

D-Leucyl-L-glycine (D-L): Contains the non-natural D-leucine.

-

L-Leucyl-D-glycine & D-Leucyl-D-glycine: As glycine is achiral, these are equivalent to L-Leucyl-glycine and D-Leucyl-glycine, respectively. For the purpose of this guide, we will focus on the chirality of the leucine residue, resulting in two key enantiomers: L-Leucyl-glycine and D-Leucyl-glycine, which together form the this compound racemate.

Note: For dipeptides with two chiral centers, four diastereomers would exist (L-L, D-D, L-D, D-L). Since glycine is achiral, we are primarily concerned with the enantiomeric pair based on leucine's chirality.

Chapter 2: A Comparative Analysis of Biological Fate

The journey of a dipeptide through a biological system is governed by three critical checkpoints: absorption, enzymatic degradation, and interaction with cellular targets. Stereochemistry plays a pivotal role at each stage.

Intestinal Absorption and Transport: The PEPT1 Gateway

The primary mechanism for di- and tripeptide absorption in the small intestine is the proton-coupled peptide transporter 1 (PEPT1).[8] This transporter is a high-capacity, low-affinity system responsible for a significant portion of dietary nitrogen uptake.[9] PEPT1 exhibits stereoselectivity, generally favoring peptides containing L-amino acids.[8]

-

Causality: The binding pocket of PEPT1 is a chiral environment. The transporter's affinity for its substrate is dependent on a precise three-dimensional fit. L-L dipeptides, being the natural substrates, are expected to have a higher binding affinity and transport rate compared to their D-L or D-D counterparts.[10][11] The unnatural configuration of a D-amino acid can cause steric hindrance, weakening the interaction with the transporter.

Table 1: Predicted Comparative Intestinal Permeability of Leucylglycine Isomers

| Isomer | Transporter Affinity (Km) | Predicted Permeability (Papp) | Rationale |

| L-Leucyl-glycine | Low (High Affinity) | High | Preferred natural substrate for PEPT1.[8] |

| D-Leucyl-glycine | High (Low Affinity) | Low | Unnatural D-configuration likely reduces binding affinity to PEPT1. |

This data is predictive and illustrates expected trends. Empirical validation is required via the protocols outlined in Chapter 3.

Enzymatic Stability: Evading Proteolysis

Once absorbed, peptides are exposed to a barrage of peptidases in the blood, cytoplasm, and lysosomes that can hydrolyze the peptide bond. These enzymes are notoriously stereospecific, almost exclusively recognizing and cleaving peptide bonds adjacent to L-amino acids.[12]

-

Causality: The active site of a peptidase is exquisitely shaped to accommodate L-amino acid residues. The presence of a D-amino acid disrupts this "lock-and-key" mechanism, rendering the peptide bond resistant to cleavage.[13] This principle is a cornerstone of modern peptide drug design, where D-amino acid substitution is a common strategy to increase a peptide's in vivo half-life and bioavailability.[14]

Table 2: Predicted Comparative Enzymatic Stability of Leucylglycine Isomers

| Isomer | Susceptibility to Peptidases | Predicted Serum Half-life (t½) | Rationale |

| L-Leucyl-glycine | High | Short | Natural substrate, rapidly cleaved by endogenous peptidases. |

| D-Leucyl-glycine | Low to Negligible | Long | D-leucine confers high resistance to enzymatic hydrolysis.[13] |

This data is predictive. Empirical validation is required via the protocols outlined in Chapter 3.

Receptor Interaction and Biological Activity

Should the dipeptide act as a signaling molecule, its interaction with a target receptor will also be stereospecific. The L-isomer of a biologically active peptide is typically the more potent form because receptors, being proteins themselves, are chiral and have evolved to bind L-amino acid-based ligands.[15] For leucylglycine, its constituent amino acids, leucine and glycine, have their own biological roles. Leucine is a potent stimulator of muscle protein synthesis, while glycine has anti-inflammatory and cytoprotective properties.[16][17][18] The biological activity of the dipeptide could be a composite of these effects, mediated by specific receptors or transporters that are likely stereoselective.

-

Causality: The binding of a ligand to its receptor often depends on a "three-point attachment," where specific functional groups on the ligand interact with complementary sites in the receptor pocket. Altering the stereochemistry of a single chiral center changes the spatial orientation of these groups, potentially abolishing the precise interactions required for receptor activation.

Chapter 3: Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, a series of robust, self-validating in vitro assays are required.

Protocol: In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay is the industry standard for predicting human intestinal absorption.[19] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, expressing transporters like PEPT1.[20][21]

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for full differentiation and monolayer formation.[20]

-

Monolayer Integrity Check (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value >250 Ω·cm² is typically acceptable. Additionally, perform a Lucifer Yellow rejection assay; <2% leakage confirms monolayer integrity.

-

Transport Study:

-

Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add the test isomer (e.g., 10 µM L-Leucyl-glycine or D-Leucyl-glycine) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking for 2 hours.

-

Include controls: a high-permeability marker (e.g., Propranolol) and a low-permeability marker (e.g., Atenolol).

-

-

Sample Analysis: Collect samples from both chambers at the end of the incubation. Quantify the concentration of the dipeptide using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

Workflow: Caco-2 Permeability Assay

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of L- and D- amino acids [planthealth.es]

- 6. courses.washington.edu [courses.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. Caco-2 Permeability | Evotec [evotec.com]

- 21. enamine.net [enamine.net]

A Senior Application Scientist's Guide to DL-Leucylglycine: A Dipeptide Building Block in Synthetic Chemistry

Introduction: The Strategic Advantage of Dipeptide Building Blocks

In the landscape of modern pharmaceutical development and chemical biology, the synthesis of peptides is a cornerstone technology.[1] The stepwise assembly of amino acids, while effective, can be a laborious process, particularly for longer or complex sequences.[1] Strategic innovations such as the use of pre-formed dipeptide building blocks offer a significant enhancement to both solution-phase and Solid-Phase Peptide Synthesis (SPPS). By incorporating two amino acid residues in a single coupling cycle, researchers can accelerate the synthetic process, potentially improve yields by reducing the number of chemical steps, and overcome synthetic challenges associated with specific sequences.

This guide provides an in-depth technical overview of DL-Leucylglycine, a versatile and fundamental dipeptide building block. We will explore its chemical properties, the critical considerations for its use in synthetic workflows, a validated experimental protocol, and its implications for drug discovery professionals.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a building block's physical and chemical properties is paramount for its effective application in synthesis. This compound is typically supplied as a stable, white crystalline powder, simplifying handling and storage.[2]

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-Amino-4-methylpentanamido)acetic acid | [3][4] |

| Synonyms | H-DL-Leu-Gly-OH, Leucylglycine | [4] |

| CAS Number | 615-82-7 | [3] |

| Molecular Formula | C8H16N2O3 | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][4] |

| Appearance | White powder solid | [2] |

| Density | ~1.136 g/cm³ | [2][3] |

| Boiling Point | 410.4 °C at 760 mmHg | [2][3] |

| Topological Polar Surface Area | 92.4 Ų | [3][4] |

| Storage Conditions | −20°C | [3][5] |

Section 2: The Strategic Role of this compound in Peptide Synthesis

The primary utility of this compound is to serve as a robust building block in the synthesis of larger peptides and complex organic molecules.[5] Its integration requires a careful strategy involving protecting groups and coupling reagents to ensure the specific and efficient formation of peptide bonds.

Protecting Group Strategies: Ensuring Chemoselectivity

To prevent self-polymerization and unwanted side reactions, the reactive N-terminal amino group of this compound must be temporarily masked with a protecting group.[6] The choice of this group is fundamental to the overall synthetic strategy.[7]

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is the cornerstone of the most common SPPS strategy. The Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[9]

-

Boc (tert-Butoxycarbonyl) Group: Used in the alternative Boc/Bzl strategy, the Boc group is stable to bases but is removed by moderate to strong acids, such as Trifluoroacetic acid (TFA).[7][8]

For the remainder of this guide, we will focus on the more prevalent Fmoc-based strategy. When purchased for synthesis, the building block would be N-α-Fmoc-DL-Leucylglycine.

Peptide Bond Formation: The Role of Coupling Reagents

The formation of a peptide bond between the C-terminal carboxyl group of Fmoc-DL-Leucylglycine and the free N-terminal amine of a growing peptide chain is thermodynamically unfavorable and requires chemical activation.[10] This is achieved using coupling reagents, which convert the carboxylic acid into a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.[10]

Common Classes of Coupling Reagents:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was a pioneering coupling reagent, though its use in SPPS is limited by the formation of an insoluble dicyclohexylurea (DCU) byproduct.[11][12] N,N'-Diisopropylcarbodiimide (DIC) is a liquid alternative that forms a soluble urea, making it more compatible with automated synthesis.[11]

-

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are currently the most widely used in SPPS.[11][13] They are known for high coupling efficiency, rapid reaction kinetics, and a low tendency for racemization, even in sterically hindered couplings.[11][14] These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for the activation step.[11]

The general mechanism involves the coupling reagent reacting with the carboxyl group to form a highly reactive active ester (e.g., an OAt ester in the case of HATU), which is then readily attacked by the amine of the peptide chain to form the stable amide bond.[13]

Section 3: A Validated Experimental Workflow: Solid-Phase Synthesis

The following protocol details a single coupling cycle for incorporating Fmoc-DL-Leucylglycine onto a resin-bound peptide chain using an Fmoc-SPPS strategy. This protocol is self-validating through the inclusion of a qualitative monitoring step.

Detailed Protocol: Fmoc-DL-Leucylglycine Coupling

Assumptions: The synthesis starts with a pre-loaded resin where the C-terminal amino acid of the target peptide has been attached, and its N-terminal Fmoc group has just been removed.

-

Resin Preparation and Deprotection:

-

Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[15]

-

Perform N-terminal Fmoc deprotection by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes, agitating gently. Drain and repeat once.[16]

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[15][16]

-

-

Dipeptide Activation and Coupling:

-

In a separate vial, prepare the activation solution. Dissolve 4 equivalents of Fmoc-DL-Leucylglycine and 3.9 equivalents of HATU in DMF.[16]

-

Add 8 equivalents of DIPEA to the activation mixture and vortex briefly. The solution will typically change color, indicating activation.[16]

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[16]

-

-

Reaction Monitoring (Kaiser Test):

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

-

Perform a Kaiser (ninhydrin) test. A blue bead color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads signify a complete reaction.[15]

-

Causality: This step is a critical quality control point. If the test is positive (blue), the coupling step must be repeated to maximize the yield of the desired full-length peptide and minimize deletion-sequence impurities.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[16] The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage and Deprotection:

Section 4: Post-Synthesis Analysis and Characterization

Following synthesis and cleavage, the crude peptide must be purified and its identity confirmed. This is a non-negotiable step for any research or development application.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the synthesized peptide.[17][18] Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, allowing for quantification of purity.[19]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the product.[17][18] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide both the molecular weight of the peptide, confirming that the correct sequence was synthesized, and a purity profile from the LC trace.[19]

Section 5: Implications for Drug Development

The use of this compound as a building block carries specific implications for drug development professionals. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation in vivo by proteases. The strategic incorporation of D-amino acids can significantly enhance metabolic stability.[2]

By using a racemic mixture like this compound, the synthesis will produce a mix of diastereomeric peptides. While sometimes used for library screening, it is more common in targeted drug design to use the stereochemically pure forms (L-Leucylglycine or D-Leucylglycine) to create a single, well-defined active pharmaceutical ingredient (API).[5] The use of D-Leucylglycine, for instance, can impart increased resistance to enzymatic degradation, potentially leading to a longer circulating half-life and improved pharmacokinetic profile for a peptide therapeutic.[2] Therefore, this compound serves not only as a synthetic building block but also as a gateway to modulating the fundamental biological properties of a drug candidate.

Conclusion

This compound is more than just a simple dipeptide; it is a strategic tool for accelerating synthesis and a vector for influencing the biological performance of the final molecule. Its effective use, grounded in a solid understanding of protecting group strategies, coupling chemistries, and post-synthesis validation, allows researchers to construct complex peptides with greater efficiency. For professionals in drug development, the stereochemistry of this building block offers a powerful method for enhancing the stability and therapeutic potential of next-generation peptide-based medicines.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. peptide.com [peptide.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. file.globalso.com [file.globalso.com]

- 12. researchgate.net [researchgate.net]

- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijsra.net [ijsra.net]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

The Dawn of Peptide Chemistry: A Technical Guide to the Discovery and Initial Synthesis of DL-Leucylglycine

Abstract

This technical guide delves into the foundational discovery and initial synthesis of the dipeptide DL-Leucylglycine, a pivotal moment in the nascent field of peptide chemistry. We will explore the intellectual landscape of the early 20th century that set the stage for this breakthrough, primarily focusing on the pioneering work of Emil Fischer. This document provides a detailed, reconstructed protocol for the first synthesis of this compound, based on Fischer's established methodologies for similar dipeptides. The guide will elucidate the causal reasoning behind the experimental choices, from the strategic use of amino acid esters to the controlled hydrolysis of a cyclic diketopiperazine intermediate. Furthermore, we will examine the analytical techniques of the era used to characterize this novel molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical and chemical underpinnings of peptide science.

Introduction: The Quest for the Building Blocks of Life

In the early 1900s, the chemical nature of proteins was one of the greatest unsolved mysteries in science. While it was known that proteins were essential for life, their fundamental structure remained elusive. The prevailing hypothesis, championed by the brilliant German chemist Emil Fischer, was that proteins were long chains of amino acids linked together by what he termed "peptide bonds."[1] To prove this, Fischer embarked on a systematic and ambitious program to synthesize peptides in the laboratory, effectively creating them from their constituent amino acids. This endeavor was not merely about recreating natural molecules but about fundamentally understanding their structure and function. The synthesis of simple dipeptides, such as this compound, was a critical early step in this monumental journey, laying the groundwork for a century of peptide and protein chemistry to come.

The Fischer Doctrine: A Two-Stage Approach to Peptide Synthesis

Emil Fischer's approach to synthesizing dipeptides was both ingenious and methodical, reflecting a deep understanding of the chemical reactivity of amino acids. He recognized that directly joining two free amino acids was problematic due to their zwitterionic nature and the difficulty in controlling which ends of the molecules would react. His solution was a two-stage strategy that is both elegant and effective:

-

Formation of a Cyclic Intermediate: The first stage involved the synthesis of a 2,5-diketopiperazine, a cyclic anhydride formed from two amino acid molecules. This was a clever way to drive the formation of the amide linkages in a controlled manner.

-

Controlled Ring-Opening: The second stage was the carefully controlled hydrolysis of the diketopiperazine ring to yield the linear dipeptide.

This approach not only allowed for the successful synthesis of dipeptides but also provided strong evidence for the existence of the peptide bond.

The Initial Synthesis of this compound: A Reconstructed Protocol

Stage 1: Synthesis of 3-Isobutyl-piperazine-2,5-dione (this compound Anhydride)

The synthesis of the diketopiperazine intermediate likely involved the condensation of the ethyl esters of DL-leucine and glycine. The use of esters was a critical innovation by Fischer, as it protected the carboxylic acid groups and facilitated the desired amidation reactions.[2]

Experimental Protocol:

-

Preparation of Amino Acid Ethyl Esters:

-

DL-Leucine and glycine were individually suspended in absolute ethanol.

-

Dry hydrogen chloride gas was bubbled through the suspensions until the amino acids dissolved, forming the ethyl ester hydrochlorides.

-

The solvent was then removed under reduced pressure to yield the crude amino acid ethyl ester hydrochlorides.

-

-

Formation of the Diketopiperazine:

-

Equimolar amounts of DL-leucine ethyl ester hydrochloride and glycine ethyl ester hydrochloride were neutralized, likely with a base such as sodium ethoxide or by careful addition of aqueous alkali.

-

The free amino acid esters were then heated together, typically in a glycerol bath at elevated temperatures (around 170-180°C).[3]

-

This thermal condensation would have driven off ethanol and water, leading to the formation of the cyclic dipeptide, 3-isobutyl-piperazine-2,5-dione.

-

Upon cooling, the solid diketopiperazine would precipitate and could be collected by filtration. Recrystallization from hot water would have been used for purification.

-

Causality of Experimental Choices:

-

Esterification: The conversion of the carboxylic acid groups to esters was crucial to prevent them from interfering with the desired amide bond formation. The hydrochloride salts of the esters were stable and could be easily handled.

-

Thermal Condensation: The high temperature provided the necessary activation energy for the intermolecular aminolysis reaction between the two different amino acid esters, leading to the formation of the six-membered diketopiperazine ring. Glycerol was a common high-boiling solvent for such reactions at the time.

Stage 2: Hydrolysis of 3-Isobutyl-piperazine-2,5-dione to this compound

The final step in the synthesis was the controlled opening of the diketopiperazine ring to yield the linear dipeptide. This had to be done under conditions mild enough to cleave one of the two amide bonds without hydrolyzing the newly formed peptide bond.

Experimental Protocol:

-

Acid-Catalyzed Hydrolysis:

-

The purified 3-isobutyl-piperazine-2,5-dione was suspended in a dilute solution of hydrochloric acid.

-

The mixture was heated under reflux for a specific period. The reaction time would have been carefully optimized to favor the formation of the dipeptide over complete hydrolysis back to the constituent amino acids.

-

The progress of the hydrolysis could be monitored by the dissolution of the sparingly soluble diketopiperazine.

-

-

Isolation and Purification of this compound:

-

After the reaction, the solution was cooled, and the this compound hydrochloride was likely precipitated by the addition of a miscible non-solvent like ethanol.

-

The crude product was collected by filtration and recrystallized from water or aqueous ethanol to yield the pure dipeptide hydrochloride.

-